molecular formula C17H22O7 B13389890 Acetyldeoxynivalenol CAS No. 115825-62-2

Acetyldeoxynivalenol

Cat. No.: B13389890
CAS No.: 115825-62-2
M. Wt: 338.4 g/mol
InChI Key: ADFIQZBYNGPCGY-UHFFFAOYSA-N
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Description

Acetyldeoxynivalenol is a type B trichothecene mycotoxin that is commonly found in agricultural products. It is an acetylated derivative of deoxynivalenol, which is produced by Fusarium species of fungi. These fungi typically infect cereal crops such as wheat, barley, and corn, leading to contamination of food products. This compound is known for its toxic effects on humans and animals, causing symptoms such as vomiting, diarrhea, and immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyldeoxynivalenol can be synthesized from deoxynivalenol through acetylation reactions. One common method involves the use of trichothecene 3-O-acetyltransferases, which convert deoxynivalenol to 3-acetyldeoxynivalenol. This enzymatic reaction can be carried out in yeast (Saccharomyces cerevisiae) during ethanol fermentation processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of genetically modified yeast strains that express trichothecene 3-O-acetyltransferases. These yeast strains are used in the fermentation of barley or other grains, resulting in the conversion of deoxynivalenol to this compound .

Chemical Reactions Analysis

Types of Reactions

Acetyldeoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its toxicity and biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deoxynivalenol and its various derivatives, such as 3-acetyldeoxynivalenol and 15-acetyldeoxynivalenol .

Scientific Research Applications

Acetyldeoxynivalenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation at the 3-O position, which can influence its toxicity and biological activity. This modification can affect its interaction with cellular targets and its overall stability in biological systems .

Properties

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIQZBYNGPCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921817
Record name 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyldeoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50722-38-8, 115825-62-2
Record name 3-Acetyldeoxynivalenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,15-Dihydroxy-8-oxo-12,13-epoxytrichothec-9-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyldeoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185.5 - 186 °C
Record name Acetyldeoxynivalenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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